molecular formula C11H13NS B8731929 4-(Butylthio)benzonitrile CAS No. 219915-65-8

4-(Butylthio)benzonitrile

Cat. No.: B8731929
CAS No.: 219915-65-8
M. Wt: 191.29 g/mol
InChI Key: FFWRBESWIAGQMC-UHFFFAOYSA-N
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Description

4-(Butylthio)benzonitrile is a nitrile-substituted aromatic compound featuring a butylthio (-S-C₄H₉) group at the para position of the benzene ring. This structural motif confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The compound is synthesized via transition metal-catalyzed thioetherification reactions. For example, a nickel/photoredox dual catalytic system enables efficient coupling of 4-bromobenzonitrile with butanethiol under mild conditions, yielding this compound with high selectivity . Its spectroscopic data (¹H NMR, ¹³C NMR) align with analogous thioether-substituted benzonitriles, confirming its structural integrity .

Properties

CAS No.

219915-65-8

Molecular Formula

C11H13NS

Molecular Weight

191.29 g/mol

IUPAC Name

4-butylsulfanylbenzonitrile

InChI

InChI=1S/C11H13NS/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7H,2-3,8H2,1H3

InChI Key

FFWRBESWIAGQMC-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=CC=C(C=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural features, synthesis routes, and applications of 4-(Butylthio)benzonitrile and related compounds:

Compound Name Substituent Molecular Formula Molecular Weight Synthesis Method Key Applications References
This compound -S-C₄H₉ C₁₁H₁₃NS 191.29 Ni/photoredox dual catalysis Intermediate for pharmaceuticals
4-(3-Thienyl)benzonitrile -S-C₄H₃S (thiophene) C₁₁H₇NS 185.24 Suzuki coupling or nucleophilic aromatic substitution Organic electronics, ligands
4-(Dimethylamino)benzonitrile -N(CH₃)₂ C₉H₁₀N₂ 146.19 Cyanation of dimethylaniline derivatives Dyes, fluorescent probes
4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile -CH₂-C₃H₂N₃ C₁₀H₈N₄ 184.20 Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) Anticancer drug intermediates (e.g., Letrozole)
2-(4-(4-Cyanostyryl)styryl)benzonitrile Extended π-conjugated system C₂₃H₁₄N₂ 318.37 Wittig or Heck coupling Fluorescent brighteners, OLED materials

Key Research Findings and Challenges

  • Steric Effects : The butylthio group in this compound introduces steric hindrance, slowing reaction kinetics compared to smaller substituents (e.g., methylthio) .
  • Spectroscopic Gaps : Unlike well-characterized analogs (e.g., 4-(3-Thienyl)benzonitrile ), some derivatives, such as 4-(Pyridin-4-ylcarbonyl)benzonitrile, lack reported spectroscopic data, complicating structural validation .

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